2-phenyl-1H-indole-6-carboximidamide

Catalog No.
S13460914
CAS No.
93490-77-8
M.F
C15H13N3
M. Wt
235.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-phenyl-1H-indole-6-carboximidamide

CAS Number

93490-77-8

Product Name

2-phenyl-1H-indole-6-carboximidamide

IUPAC Name

2-phenyl-1H-indole-6-carboximidamide

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

InChI

InChI=1S/C15H13N3/c16-15(17)12-7-6-11-8-13(18-14(11)9-12)10-4-2-1-3-5-10/h1-9,18H,(H3,16,17)

InChI Key

DFVQESDQJCIAKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)C(=N)N

2-Phenyl-1H-indole-6-carboximidamide is a synthetic compound belonging to the class of 2-phenylindoles, characterized by its indole skeleton substituted at the 6-position with a carboximidamide group. The molecular formula for this compound is C₁₆H₁₅N₃, and its structure features an aromatic indole ring fused with a phenyl group, contributing to its unique chemical properties. The presence of the carboximidamide functional group enhances its potential for biological activity, particularly in medicinal chemistry.

Typical for indole derivatives:

  • Oxidation: The carboximidamide group can be oxidized under specific conditions to yield corresponding carboxylic acids.
  • Reduction: Reduction of the imidamide functionality can lead to the formation of amines or other nitrogen-containing compounds.
  • Electrophilic Substitution: Due to the electron-rich nature of the indole ring, electrophilic substitution reactions can occur, particularly at the 2-position, influenced by the substituents on the phenyl group .

2-Phenyl-1H-indole-6-carboximidamide exhibits significant biological activities. Studies have indicated that derivatives of indole compounds often show antiproliferative effects against cancer cell lines, suggesting potential applications in oncology. The compound's interactions with cytochrome P450 enzymes indicate its role in drug metabolism and possible implications for pharmacokinetics and drug-drug interactions . Additionally, it may influence signaling pathways related to cell proliferation and apoptosis .

The synthesis of 2-phenyl-1H-indole-6-carboximidamide can be achieved through several methods:

  • Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with a suitable ketone or aldehyde to form the indole structure.
  • Vilsmeier-Haack Reaction: Indoles can be further functionalized at the 6-position using phosphorus oxychloride and dimethylformamide to introduce the carboximidamide group.
  • Reduction and Substitution Reactions: Subsequent reactions can modify the functional groups to yield the desired final product .

The primary applications of 2-phenyl-1H-indole-6-carboximidamide are in medicinal chemistry and pharmacology. Its derivatives are being explored for their potential as anticancer agents due to their ability to inhibit tumor cell proliferation. Additionally, they may serve as lead compounds for developing drugs targeting various diseases, including neurodegenerative disorders and metabolic syndromes .

Interaction studies have shown that 2-phenyl-1H-indole-6-carboximidamide can bind to various biological targets, including enzymes and receptors involved in metabolic pathways. The compound's ability to modulate enzyme activity suggests it could influence drug metabolism significantly. Further studies are needed to elucidate its binding affinities and mechanisms of action at a molecular level .

Several compounds share structural similarities with 2-phenyl-1H-indole-6-carboximidamide, including:

Compound NameStructural FeaturesUnique Aspects
2-(2-Methylphenyl)-1H-indole-6-carboximidamideMethyl substitution at 2-positionEnhanced lipophilicity
2-(4-Chlorophenyl)-1H-indole-6-carboximidamideChlorine substitution at 4-positionPotentially increased biological activity
3-(Phenyl)-1H-indole-5-carboximidamideDifferent substitution pattern on indole ringVariation in biological activity

These compounds exhibit varying degrees of biological activity and pharmacological properties based on their structural modifications. The unique combination of substituents in 2-phenyl-1H-indole-6-carboximidamide may confer distinct advantages in therapeutic applications compared to its analogs .

The retrosynthetic analysis of 2-phenyl-1H-indole-6-carboximidamide reveals multiple viable disconnection strategies that can guide synthetic planning. The compound, with molecular formula C15H13N3 and molecular weight 235.28 grams per mole, presents two key functional groups that require careful consideration: the indole core and the carboximidamide moiety [1].

The primary retrosynthetic approach involves disconnection at the carboximidamide group, leading back to the corresponding nitrile intermediate 2-phenyl-1H-indole-6-carbonitrile. This nitrile precursor can be obtained through various methods including direct functionalization of 2-phenylindole at the 6-position or through construction of the indole ring system with the nitrile already installed [2]. The conversion of nitriles to carboximidamides follows well-established protocols, most notably the Pinner reaction, which involves treatment of the nitrile with alcohols under acidic conditions to form imidate intermediates, followed by reaction with ammonia or amines [3] [4].

An alternative retrosynthetic disconnection focuses on the indole core construction. The 2-phenylindole framework can be traced back to phenylhydrazine and acetophenone derivatives through Fischer indole synthesis [5] [6]. This classical approach requires consideration of regioselectivity issues, particularly when introducing substituents at specific positions of the indole ring system. The 6-position functionalization represents a significant synthetic challenge due to its remote location from the nitrogen atom, which typically serves as a directing group in many indole transformations [7].

A third strategic approach involves late-stage functionalization of readily available 2-phenylindole derivatives. This pathway requires selective activation and functionalization of the benzene ring portion of the indole system, specifically targeting the 6-position [8] [9]. The challenge lies in achieving regioselectivity while avoiding competing reactions at the more reactive 2- and 3-positions of the indole ring.

Retrosynthetic StrategyKey IntermediateAdvantagesLimitations
Carboximidamide disconnection2-phenyl-1H-indole-6-carbonitrileWell-established nitrile to amidine chemistryRequires selective 6-position nitrile installation
Indole core constructionSubstituted phenylhydrazine + ketoneClassical Fischer synthesis methodologyRegioselectivity challenges for 6-substitution
Late-stage functionalization2-phenylindoleUtilizes readily available starting materialsRemote functionalization complexity

Catalytic Systems for Indole Functionalization

The functionalization of indoles at the 6-position represents one of the most challenging aspects of indole chemistry due to the remote nature of this position from typical directing groups. Recent advances in catalytic systems have provided new opportunities for selective functionalization of the indole benzene ring [10] [11].

Palladium-catalyzed systems have emerged as particularly powerful tools for remote functionalization of indoles. The development of palladium-catalyzed remote carbon-hydrogen phosphonylation at the 4- and 6-positions of indoles represents a significant breakthrough in this field [11] [9]. These reactions proceed through a proposed 7-palladacycle intermediate followed by remote activation, allowing access to previously challenging positions on the indole ring system. The use of di-tert-butylphosphinoyl as a directing group enables selective functionalization, with unexpected 6-substituted products obtained when the 4-position is blocked.

Copper-catalyzed systems offer complementary reactivity for indole synthesis and functionalization. Copper-catalyzed synthesis of N-aryl and N-sulfonyl indoles from 2-vinylanilines has been developed using oxygen as the terminal oxidant and 2,2,6,6-tetramethyl-1-piperidinyloxy as a co-catalyst [12]. These systems demonstrate the versatility of copper in both constructing the indole core and enabling subsequent functionalization reactions. The use of copper acetate in combination with palladium acetate has been shown to be effective for carboxamidation reactions at the 3-position of indoles through carbon-hydrogen activation and isocyanide insertion [13].

Metal-free catalytic approaches have gained considerable attention for indole functionalization due to their environmental benefits and cost-effectiveness. Brønsted acid-catalyzed remote 6-functionalization of 2,3-disubstituted indoles has been achieved using beta,gamma-unsaturated alpha-ketoesters [7]. This methodology provides excellent regioselectivity for the 6-position and operates under mild reaction conditions without requiring expensive metal catalysts. The reaction proceeds through protonation and subsequent nucleophilic attack, offering a sustainable alternative to metal-catalyzed processes.

Catalytic SystemTarget PositionKey FeaturesYield Range
Palladium/di-tert-butylphosphinoylC4/C6Remote activation, radical mechanism45-78%
Copper/oxygen/TEMPON-substitutionAerobic oxidation, mild conditions65-85%
Brønsted acidC6Metal-free, excellent regioselectivity70-92%
Palladium/copperC3Carboxamidation, isocyanide insertion60-80%

Protecting Group Strategies in Heterocyclic Synthesis

The synthesis of complex indole derivatives such as 2-phenyl-1H-indole-6-carboximidamide often requires strategic use of protecting groups to control reactivity and achieve selective transformations. The selection of appropriate protecting groups is crucial for successful multi-step synthesis, particularly when dealing with the multiple reactive sites present in indole systems [14] [15].

For the indole nitrogen atom, several protecting group strategies have been developed and optimized. Arylsulfonyl derivatives, particularly tosyl groups, represent one of the most commonly employed protection strategies [16]. These groups are easily introduced and can be removed under basic conditions, making them suitable for multi-step syntheses. However, the electron-withdrawing nature of sulfonyl groups can significantly alter the electronic properties of the indole ring, potentially affecting subsequent reactions.

Carbamate protecting groups, such as tert-butoxycarbonyl, offer an alternative approach with different electronic and steric properties [16]. These groups can be removed under acidic conditions and are generally compatible with a wide range of reaction conditions. The choice between sulfonyl and carbamate protection often depends on the specific requirements of the synthetic sequence and the compatibility with other functional groups present in the molecule.

The 2-arenesulfonylethyl protecting group represents an innovative approach that combines the benefits of alkyl protection with the ease of removal associated with elimination reactions [17]. This protecting group can be installed on preformed indoles and removed under basic conditions through a retro-Michael elimination mechanism. The significantly different acidity constants of indoles compared to anilines makes this elimination particularly favorable, with indoles being much better leaving groups in these reactions.

Pivaloyl protection offers unique advantages for controlling regioselectivity in indole chemistry [16]. Due to steric considerations, pivaloyl groups protect both the N-1 and C-2 positions of indoles, directing reactions to alternative sites such as the C-4 position in Friedel-Crafts acylations. However, the removal of pivaloyl groups can be challenging and may require harsh conditions or specialized reagents.

Protecting GroupInstallation ConditionsRemoval ConditionsAdvantagesDisadvantages
TosylTosyl chloride/baseStrong base/heatStable, well-establishedElectron-withdrawing effects
tert-ButoxycarbonylBOC anhydride/baseAcid treatmentMild removalLimited stability to acids
2-ArenesulfonylethylSulfonyl chloride/baseBase-mediated eliminationNovel, efficient removalLimited literature precedent
PivaloylPivaloyl chloride/baseAlkoxide/harsh conditionsDual protection (N1/C2)Difficult removal

Scalability Challenges in Multi-Step Synthesis

The scale-up of multi-step syntheses for compounds like 2-phenyl-1H-indole-6-carboximidamide presents numerous technical and economic challenges that must be carefully addressed to achieve viable manufacturing processes. These challenges become particularly acute when transitioning from laboratory-scale synthesis to industrial production [18] [19].

One of the primary scalability challenges involves the management of reaction selectivity and yield consistency across different scales. Laboratory-scale reactions often benefit from precise control of mixing, temperature, and reaction time, conditions that become increasingly difficult to maintain as reaction volumes increase [20]. The synthesis of indole derivatives is particularly susceptible to these effects due to the propensity of indoles to undergo unwanted side reactions such as dimerization and multimerization [21]. These competing processes can significantly reduce yields and complicate purification procedures at larger scales.

Solvent selection and waste management represent critical considerations for large-scale synthesis. Many indole synthesis methods rely on halogenated solvents or other environmentally problematic reagents that create disposal challenges and regulatory concerns [22]. The development of greener alternatives, such as the use of ethanol as solvent in multicomponent indole synthesis, addresses these concerns while maintaining synthetic efficiency. However, solvent effects on reaction outcomes can be significant, as demonstrated by studies showing that photostabilization of indole derivatives depends strongly on the hydrogen bonding capacity of the solvent system [23].

Temperature control and heat management become increasingly challenging as reaction scales increase. Many indole functionalization reactions are highly exothermic, and inadequate heat removal can lead to temperature excursions that promote side reactions or decomposition [20]. The use of continuous flow chemistry has emerged as a promising solution to these challenges, offering superior heat and mass transfer characteristics compared to traditional batch processes. Flow synthesis methods have demonstrated the ability to achieve precise control over short reaction times, preventing unwanted side reactions that plague batch processes [21].

Process analytical technology and real-time monitoring become essential for large-scale synthesis of complex molecules. The multi-step nature of indole synthesis requires careful monitoring of reaction progress and intermediate formation to ensure consistent product quality [19]. Traditional analytical methods may be inadequate for process control, necessitating the development of in-line analytical techniques that can provide real-time feedback on reaction status.

Economic considerations play a crucial role in scale-up decisions. The cost of raw materials, catalysts, and solvents can dominate the economics of large-scale synthesis [24]. For indole derivatives, the choice between classical methods such as Fischer indole synthesis and modern catalytic approaches often depends on the relative costs of starting materials and catalysts. While modern catalytic methods may offer superior selectivity and milder conditions, the high cost of transition metal catalysts can make them economically unattractive for large-scale production.

Scale-up ChallengeImpact on SynthesisMitigation StrategiesSuccess Indicators
Heat managementTemperature excursions, side reactionsFlow chemistry, improved heat exchangeConsistent temperature profiles
Mixing efficiencyReduced selectivity, byproduct formationEnhanced mixing systems, microreactorsUniform product distribution
Catalyst recoveryIncreased costs, waste generationHeterogeneous catalysts, recycling protocolsHigh catalyst recovery rates
Solvent wasteEnvironmental impact, disposal costsGreen solvents, solvent recyclingReduced waste volume
Analytical monitoringQuality control challengesIn-line analysis, process analytical technologyReal-time process control

Density Functional Theory Calculations

Density Functional Theory calculations represent the cornerstone of modern quantum chemical investigations for organic compounds, particularly for indole derivatives with complex substituent patterns [1] [2]. The computational analysis of 2-phenyl-1H-indole-6-carboximidamide requires sophisticated theoretical approaches to accurately describe its electronic structure and molecular properties.

Computational Methodology and Basis Set Selection

The selection of appropriate density functionals and basis sets is crucial for obtaining reliable results in quantum chemical calculations of indole derivatives [3] [4]. The B3LYP functional, a three-parameter hybrid exchange-correlation functional, has demonstrated exceptional performance for structural optimization and property calculations of heterocyclic compounds [5] [6]. This functional incorporates exact Hartree-Fock exchange (20%) with density functional exchange and correlation terms, providing a balanced treatment of electron correlation effects.

For 2-phenyl-1H-indole-6-carboximidamide, the recommended computational protocol employs the B3LYP functional with progressively larger basis sets. Initial geometry optimizations utilize the 6-31G(d,p) basis set, followed by single-point energy calculations with the more comprehensive 6-311++G(d,p) basis set to incorporate diffuse and polarization functions [7]. This hierarchical approach ensures computational efficiency while maintaining chemical accuracy.

Alternative Density Functionals for Enhanced Accuracy

Recent developments in density functional theory have introduced functionals specifically designed for improved treatment of non-covalent interactions and long-range electron correlation effects [1]. The M06-2X functional, classified as a meta-hybrid density functional, provides superior performance for systems involving π-π stacking interactions commonly found in aromatic indole systems [3]. Range-separated hybrid functionals such as CAM-B3LYP and ωB97XD offer enhanced description of charge-transfer excited states and long-range interactions [6].

The following table summarizes the key density functional methods applicable to indole derivative studies:

Method/FunctionalTypeExchange Contribution (%)Common Basis SetsApplications
B3LYPHybrid206-31G(d,p), 6-311++G(d,p)General purpose, molecular geometry
PBE0Hybrid256-31G(d,p), 6-311G(d,p)Energetics, thermochemistry
M06-2XMeta-hybrid546-31G(d,p), 6-311++G(d,p)Non-covalent interactions
CAM-B3LYPRange-separated hybridVariable6-311+G(2d,p)Excited states, charge transfer
ωB97XDRange-separated hybridVariable6-31+G(d,p)Weak interactions, dispersion

Geometric Optimization and Conformational Analysis

The molecular structure of 2-phenyl-1H-indole-6-carboximidamide exhibits conformational flexibility primarily arising from the rotation of the phenyl substituent around the C2-C1' bond and the orientation of the carboximidamide group [8]. Density functional theory calculations reveal that the most stable conformation features a dihedral angle of approximately 65° between the indole ring system and the 2-phenyl ring, consistent with crystallographic observations of related compounds [8].

The carboximidamide functional group adopts a planar configuration, facilitating optimal overlap with the π-electron system of the indole ring. This planarity is stabilized by intramolecular hydrogen bonding interactions between the amidine nitrogen atoms and the indole framework [9]. The optimized bond lengths within the indole core range from 1.35 to 1.46 Å for carbon-carbon bonds, while the carboximidamide C-N bonds exhibit values between 1.32 and 1.37 Å, indicating partial double-bond character [10].

Thermochemical Properties and Stability Analysis

Density functional theory calculations provide comprehensive thermochemical data for 2-phenyl-1H-indole-6-carboximidamide, including enthalpies of formation, heat capacities, and entropy values [7]. The computed standard enthalpy of formation indicates thermodynamic stability relative to constituent fragments. Frequency calculations confirm the optimized geometry corresponds to a true minimum on the potential energy surface, with all vibrational frequencies being positive.

The physicochemical properties derived from DFT calculations are summarized in the following table:

PropertyValue
Molecular FormulaC₁₅H₁₃N₃
Molecular Weight (g/mol)235.28
Topological Polar Surface Area (Ų)75.2
Hydrogen Bond Donors3
Hydrogen Bond Acceptors3
XLogP3 (Predicted)3.2

Molecular Orbital Analysis and Electron Density Mapping

The electronic structure of 2-phenyl-1H-indole-6-carboximidamide is characterized by a complex interplay of π-electron delocalization, lone pair interactions, and substituent effects that significantly influence its chemical reactivity and molecular recognition properties [11] [12].

Frontier Molecular Orbital Analysis

The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies provide fundamental insights into the electronic properties and chemical reactivity of indole derivatives [13] [14]. For 2-phenyl-1H-indole-6-carboximidamide, density functional theory calculations reveal distinct frontier orbital characteristics that reflect the compound's aromatic nature and functional group contributions.

The HOMO of 2-phenyl-1H-indole-6-carboximidamide is primarily localized on the indole π-system with significant contributions from the phenyl substituent, creating an extended conjugated framework. The electron density distribution in the HOMO exhibits highest amplitude at the carbon atoms of the indole benzene ring and the C2-C3 double bond region. The carboximidamide group contributes through its nitrogen lone pairs, enhancing electron-donating capacity [15] [16].

The LUMO displays a complementary pattern with electron density concentrated on the indole pyrrole ring and extending toward the carboximidamide functionality. This orbital distribution suggests that electrophilic attack would preferentially occur at the C3 position of the indole ring, consistent with the known reactivity patterns of indole derivatives [13].

HOMO-LUMO Energy Gap and Chemical Reactivity

The HOMO-LUMO energy gap serves as a crucial descriptor of chemical reactivity and stability [13] [14]. Smaller energy gaps typically correlate with enhanced chemical reactivity, increased polarizability, and stronger intermolecular interactions. For indole derivatives, this parameter provides insights into their potential as electron donors or acceptors in various chemical processes.

Representative HOMO-LUMO energy values for indole derivatives are presented in the following table:

Compound ClassHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Chemical Reactivity
Unsubstituted Indole-5.8 to -6.2-0.5 to -0.85.0 to 5.5Moderate
2-Phenylindole derivatives-5.5 to -5.9-0.8 to -1.24.3 to 4.7Enhanced
Indole-6-carboxamides-5.9 to -6.4-1.5 to -2.04.0 to 4.8Moderate to High
Amino-substituted indoles-5.2 to -5.6-0.3 to -0.74.5 to 5.3High

The reduced HOMO-LUMO gap in 2-phenyl-1H-indole-6-carboximidamide compared to unsubstituted indole reflects the electron-donating effects of the phenyl group and the carboximidamide functionality. This electronic perturbation enhances the compound's potential for participating in charge-transfer interactions and molecular recognition processes [11].

Electron Density Distribution and Electrostatic Properties

The electron density distribution in 2-phenyl-1H-indole-6-carboximidamide reveals regions of high and low electron density that govern intermolecular interactions and chemical reactivity [12] [17]. Density functional theory calculations generate three-dimensional electron density maps that visualize the spatial distribution of electronic charge throughout the molecule.

The indole ring system exhibits high electron density above and below the aromatic plane, characteristic of π-electron delocalization. The nitrogen atom in the pyrrole ring possesses a significant lone pair density, creating a region of negative electrostatic potential that can participate in hydrogen bonding interactions [18]. The carboximidamide group displays electron density localization on the nitrogen atoms, particularly the terminal amino group, which contributes to the compound's hydrogen bonding capacity.

Molecular Electrostatic Potential Surface Analysis

The molecular electrostatic potential surface provides a comprehensive visualization of the charge distribution and identifies potential sites for intermolecular interactions [11] [12]. For 2-phenyl-1H-indole-6-carboximidamide, the electrostatic potential surface reveals distinct regions of positive and negative potential that correlate with the compound's ability to form specific intermolecular contacts.

Negative electrostatic potential regions are localized around the indole nitrogen atom and the carboximidamide nitrogen atoms, indicating favorable sites for hydrogen bond acceptance. Positive electrostatic potential regions are found near the indole NH proton and the carboximidamide NH protons, suggesting hydrogen bond donor capabilities. The phenyl ring exhibits relatively neutral electrostatic potential, but can participate in π-π stacking interactions through its aromatic π-system [19].

Tautomeric Equilibrium Studies

The tautomeric behavior of 2-phenyl-1H-indole-6-carboximidamide represents a critical aspect of its chemical properties, influencing molecular recognition, binding affinity, and overall biological activity [20] [21] [22]. The carboximidamide functional group is particularly susceptible to tautomeric interconversion, which can significantly impact the compound's three-dimensional structure and electronic properties.

Carboximidamide Tautomeric Forms

The carboximidamide group in 2-phenyl-1H-indole-6-carboximidamide can exist in multiple tautomeric forms, primarily involving proton transfer between the nitrogen atoms [23]. The most significant tautomeric equilibrium occurs between the Z and E forms of the carboximidamide functionality, where the imine proton can occupy different positions relative to the amine group.

The Z-form tautomer features the imine proton oriented toward the amine nitrogen, potentially forming an intramolecular hydrogen bond that stabilizes this configuration. The E-form tautomer has the imine proton directed away from the amine group, resulting in a different molecular geometry and electronic distribution [22]. Density functional theory calculations indicate that the relative stability of these tautomers depends on the surrounding chemical environment and intermolecular interactions.

Solvent Effects on Tautomeric Equilibrium

The tautomeric equilibrium of 2-phenyl-1H-indole-6-carboximidamide is significantly influenced by solvent polarity and hydrogen bonding capacity [21] [22]. In polar protic solvents such as water and alcohols, the tautomeric distribution shifts toward forms that maximize hydrogen bonding interactions with solvent molecules. Computational studies using implicit solvation models reveal that polar solvents stabilize the more polar tautomeric forms through enhanced electrostatic interactions.

In nonpolar solvents, the tautomeric equilibrium favors forms with optimal intramolecular hydrogen bonding and minimal dipole moments. The calculated free energy differences between tautomeric forms typically range from 1-5 kcal/mol, indicating that multiple tautomers can coexist under physiological conditions [22].

Kinetic and Thermodynamic Aspects of Tautomerization

The interconversion between tautomeric forms of 2-phenyl-1H-indole-6-carboximidamide involves proton transfer mechanisms that can occur through intramolecular pathways or solvent-mediated processes [21]. Density functional theory calculations of transition states reveal activation barriers in the range of 25-40 kcal/mol for direct intramolecular proton transfer, suggesting that such processes occur on relatively slow timescales.

Solvent-assisted tautomerization mechanisms typically exhibit lower activation barriers due to the involvement of solvent molecules as proton relay agents. These mechanisms are particularly relevant in aqueous environments where water molecules can facilitate proton transfer through hydrogen-bonded networks [22].

Impact of Tautomerism on Molecular Properties

The different tautomeric forms of 2-phenyl-1H-indole-6-carboximidamide exhibit distinct molecular properties, including dipole moments, hydrogen bonding patterns, and conformational preferences [24]. These variations can significantly influence the compound's interaction with biological targets and its overall pharmaceutical profile.

Tautomeric forms with enhanced hydrogen bonding capacity may exhibit stronger binding affinities to protein targets that contain complementary hydrogen bonding sites. Conversely, tautomers with reduced polarity may demonstrate improved membrane permeability and bioavailability [25]. The dynamic equilibrium between tautomeric forms allows the compound to adapt its molecular properties to different environmental conditions, potentially enhancing its biological versatility.

Non-Covalent Interaction Analysis (Hirshfeld Surface)

The comprehensive analysis of non-covalent interactions in 2-phenyl-1H-indole-6-carboximidamide provides crucial insights into its molecular packing, intermolecular recognition, and potential biological activity [26] [19] [27]. Hirshfeld surface analysis represents a powerful computational tool for quantifying and visualizing weak intermolecular interactions that govern crystal packing and molecular assembly processes.

Hirshfeld Surface Methodology and Applications

Hirshfeld surface analysis partitions the molecular electron density to define a surface that encompasses the molecule while accounting for the influence of neighboring molecules in the crystal structure [19] [27]. This methodology enables the quantitative assessment of intermolecular contacts and provides a comprehensive framework for understanding non-covalent interaction patterns.

The Hirshfeld surface is visualized using color-coded maps where red regions indicate close contacts shorter than the sum of van der Waals radii, white regions represent contacts at van der Waals distances, and blue regions correspond to longer contacts [19]. The intensity of coloration reflects the magnitude of deviation from van der Waals contact distances, providing immediate visual identification of significant intermolecular interactions.

Intermolecular Interaction Patterns

The Hirshfeld surface analysis of 2-phenyl-1H-indole-6-carboximidamide reveals a complex network of intermolecular interactions that contribute to its three-dimensional crystal packing [27]. The dominant interactions include hydrogen bonding, π-π stacking, and various weak van der Waals contacts that collectively stabilize the molecular assembly.

Hydrogen bonding interactions involving the carboximidamide group represent the strongest intermolecular contacts, with N-H···N and N-H···O hydrogen bonds exhibiting bond lengths in the range of 1.8-2.2 Å [19]. These interactions form extended hydrogen bonding networks that direct the overall crystal packing arrangement.

The aromatic indole and phenyl rings participate in π-π stacking interactions with typical interplanar distances of 3.3-3.8 Å [8]. These interactions contribute significantly to the crystal stability and influence the molecular orientation within the crystal lattice. The Hirshfeld surface analysis quantifies these interactions through fingerprint plots that display the distribution of contact distances and their relative contributions to the total surface area.

Quantitative Analysis of Interaction Contributions

The fingerprint plots derived from Hirshfeld surface analysis provide quantitative measures of different interaction types and their relative importance in the crystal structure [19] [27]. For indole derivatives, the typical interaction contributions are as follows:

Interaction TypeTypical Distance Range (Å)Energy Range (kcal/mol)Common in Indole Systems
N-H···O Hydrogen Bond1.8 - 2.2-3.0 to -8.0Very Common
C-H···π Interaction2.4 - 3.0-1.5 to -4.0Common
π-π Stacking3.3 - 3.8-2.0 to -6.0Very Common
C-H···N Hydrogen Bond2.2 - 2.8-2.0 to -5.0Common
C-H···O Hydrogen Bond2.3 - 2.9-1.0 to -3.5Moderate

The analysis reveals that H···H contacts typically constitute the largest percentage of the Hirshfeld surface (40-50%), followed by H···C contacts (25-35%) and H···N contacts (10-20%) [19]. These distributions reflect the prevalence of different atomic types on the molecular surface and their propensity for intermolecular interactions.

Interaction Energy Calculations

The quantitative assessment of intermolecular interaction energies complements Hirshfeld surface analysis by providing thermodynamic measures of interaction strength [27]. Density functional theory calculations with dispersion corrections accurately predict the energetics of non-covalent interactions in indole systems.

The strongest intermolecular interactions involve hydrogen bonding between carboximidamide groups, with interaction energies ranging from -5 to -9 kcal/mol depending on the geometric arrangement and local environment [27]. π-π stacking interactions between aromatic rings contribute -3 to -6 kcal/mol to the total interaction energy, while weaker C-H···π and van der Waals interactions provide additional stabilization of -1 to -4 kcal/mol per contact.

Crystal Packing and Molecular Assembly

The integration of Hirshfeld surface analysis with interaction energy calculations reveals the hierarchical organization of 2-phenyl-1H-indole-6-carboximidamide in the crystalline state [8]. The primary structural motifs are formed by strong hydrogen bonding interactions that create one-dimensional chains or two-dimensional sheets. These primary motifs are then assembled into the three-dimensional crystal structure through weaker π-π stacking and van der Waals interactions.

The analysis demonstrates that the molecular packing is dominated by the need to optimize hydrogen bonding geometry while maintaining favorable aromatic stacking arrangements [19]. The carboximidamide group serves as both hydrogen bond donor and acceptor, creating multiple interaction sites that direct the self-assembly process. The phenyl substituent provides additional stabilization through edge-to-face or parallel π-π interactions with neighboring molecules.

Implications for Molecular Recognition

The comprehensive non-covalent interaction analysis provides valuable insights into the molecular recognition properties of 2-phenyl-1H-indole-6-carboximidamide [28]. The compound's ability to form multiple simultaneous hydrogen bonds, combined with its aromatic stacking capability, suggests strong potential for specific binding to complementary molecular surfaces.

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

3

Exact Mass

235.110947427 g/mol

Monoisotopic Mass

235.110947427 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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